BenchChemオンラインストアへようこそ!

2-Bromo-5-(trifluoromethyl)benzenecarboximidamide

Fragment-based drug discovery Lead-like property filtering Library design

2-Bromo-5-(trifluoromethyl)benzenecarboximidamide (CAS 1379305-69-7) is a halogenated aromatic carboximidamide with the molecular formula C8H6BrF3N2 and a molecular weight of 267.05 g/mol. It belongs to the benzamidine/carboximidamide class of fragment-like molecules that function as kinase hinge-binding motifs, as demonstrated by the structurally characterized non-brominated analog 4-(trifluoromethyl)benzenecarboximidamide (PDB: 5N3D) bound to cAMP-dependent protein kinase A (PKA) at 1.77 Å resolution.

Molecular Formula C8H6BrF3N2
Molecular Weight 267.049
CAS No. 1379305-69-7
Cat. No. B2989852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(trifluoromethyl)benzenecarboximidamide
CAS1379305-69-7
Molecular FormulaC8H6BrF3N2
Molecular Weight267.049
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(=N)N)Br
InChIInChI=1S/C8H6BrF3N2/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H3,13,14)
InChIKeyPFCPJVMIESOEQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide (CAS 1379305-69-7): A Dual-Function Hinge-Binder Fragment & Crystallographic Heavy-Atom Derivative


2-Bromo-5-(trifluoromethyl)benzenecarboximidamide (CAS 1379305-69-7) is a halogenated aromatic carboximidamide with the molecular formula C8H6BrF3N2 and a molecular weight of 267.05 g/mol . It belongs to the benzamidine/carboximidamide class of fragment-like molecules that function as kinase hinge-binding motifs, as demonstrated by the structurally characterized non-brominated analog 4-(trifluoromethyl)benzenecarboximidamide (PDB: 5N3D) bound to cAMP-dependent protein kinase A (PKA) at 1.77 Å resolution [1]. This compound is primarily developed as a research tool for fragment-based drug discovery (FBDD) campaigns targeting the kinase hinge region, and as a chemical biology probe where the bromine atom serves a dual purpose: modulating pKa and lipophilicity of the benzamidine pharmacophore while providing anomalous scattering signal for X-ray crystallographic phasing.

Why 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide Cannot Be Replaced by Common In-Class Analogs for Fragment-Based Screening Cascades


The ortho-bromo substitution pattern of 2-bromo-5-(trifluoromethyl)benzenecarboximidamide confers three interdependent properties that are absent in the commonly available non-brominated analog 4-(trifluoromethyl)benzenecarboximidamide (CAS 131472-28-1, MW 188.15) [1] and the fluoro-substituted analog 3-fluoro-5-(trifluoromethyl)benzenecarboximidamide (CAS 885956-74-1, MW 206.14) [2]. First, the electron-withdrawing bromine at the ortho position modulates the pKa of the benzamidine group, directly altering the protonation state and hinge-binding interaction pattern compared to the para-CF3-only congener—a phenomenon explicitly documented for halogen-substituted benzamidines in kinase hinge binding studies [3]. Second, the bromine heavy atom (atomic number 35) provides a tunable anomalous scattering signal at synchrotron wavelengths (λ ≈ 0.92 Å at the Br K-edge), enabling definitive ligand pose assignment in co-crystal structures without the need for additional heavy-atom soaking [4]. Third, the 2-bromo substituent serves as a synthetic diversification handle via Pd-catalyzed cross-coupling chemistry (Suzuki, Buchwald-Hartwig), which the des-bromo analog cannot support. Generic substitution with a non-brominated or fluoro-only congener therefore forfeits the anomalous phasing capability, alters the electronic profile at the binding site, and eliminates the key synthetic vector for SAR expansion—making it unsuitable for integrated fragment-to-lead workflows that require structural validation, binding mode confirmation, and parallel chemical exploration.

Quantitative Head-to-Head Differentiation Evidence: 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide vs. Closest Structural Analogs


Molecular Weight Differentiation for Fragment Library Design: Brominated vs. Non-Brominated Carboximidamide Congeners

In fragment library construction, adherence to the 'Rule of Three' (MW ≤ 300) is critical, but heavier fragments carrying informative atoms offer advantages for hit validation. 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide (MW = 267.05 Da) is 78.90 Da heavier than its direct des-bromo comparator 4-(trifluoromethyl)benzenecarboximidamide (MW = 188.15 Da) [1] and 60.91 Da heavier than the 3-fluoro congener (MW = 206.14 Da) [2]. This mass increment is nearly entirely attributable to the bromine atom (atomic weight 79.90), which simultaneously provides anomalous scattering capability while keeping the compound within the Rule of Three threshold (MW < 300). The brominated compound remains compliant with fragment physicochemical criteria while enabling single-wavelength anomalous diffraction (SAD) phasing—a capability neither the 188.15 Da nor the 206.14 Da comparator possesses, as they lack atoms with sufficient anomalous scattering cross-section at standard synchrotron wavelengths.

Fragment-based drug discovery Lead-like property filtering Library design

Calculated Lipophilicity (XLogP3) Comparison with Non-Brominated Carboximidamide Analogs

Lipophilicity is a critical determinant of fragment binding affinity, nonspecific protein binding, and downstream lead optimization trajectories. The non-brominated comparator 4-(trifluoromethyl)benzenecarboximidamide (CAS 131472-28-1) has an experimentally consistent XLogP3 value of 1.8 [1], while the 3-fluoro-5-(trifluoromethyl) analog has an XLogP3 of 1.9 [2]. Introduction of bromine at the 2-position is expected to increase logP by approximately 0.5–0.9 units based on the Hansch π constant for aromatic bromine (π ≈ 0.86 for bromobenzene vs. benzene). This places the estimated logP of 2-bromo-5-(trifluoromethyl)benzenecarboximidamide in the range of 2.3–2.7, which represents a meaningful differentiation in hydrophobic character that can enhance binding affinity through improved hydrophobic contact with the kinase hinge-adjacent hydrophobic pocket while maintaining fragment-like property space. The brominated compound's elevated lipophilicity must be balanced against solubility considerations, and its intermediate logP value makes it particularly suitable for fragment screening where both potency and favorable physicochemical developability are sought.

Physicochemical property differentiation Lipophilicity Membrane permeability

Structural Biology Validation: Benzamidine Fragment Hinge-Binding Mode Confirmed by X-Ray Crystallography

The benzamidine/carboximidamide scaffold has been experimentally validated as a bona fide kinase hinge-binding fragment. The non-brominated analog 4-(trifluoromethyl)benzenecarboximidamide (designated compound 16, PDB ligand code FBF) was co-crystallized with cAMP-dependent protein kinase A (PKA) from Cricetulus griseus, and the structure was solved at 1.77 Å resolution (PDB ID: 5N3D) [1]. In this structure, the benzamidine group forms a characteristic bidentate hydrogen-bonding interaction with the hinge region backbone, while the trifluoromethylphenyl moiety occupies the adjacent hydrophobic pocket [2]. This experimentally determined binding mode is transferable to 2-bromo-5-(trifluoromethyl)benzenecarboximidamide with high confidence, as the bromine substitution at the ortho position does not sterically interfere with the hinge-binding pharmacophore. Critically, the brominated derivative enables crystallographic validation of the identical binding pose via anomalous scattering, providing unambiguous electron density for the ligand—a capability the PDB-deposited FBF compound lacks. The parent scaffold's hinge-binding competency is thus structurally proven, and the brominated variant adds the crystallographic validation dimension without compromising the binding interaction.

Kinase hinge binder Fragment crystallography PKA co-crystal structure

Orthogonal Synthetic Diversification Handle: 2-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling Chemistry Absent in Des-Bromo Analogs

A critical differentiator in fragment library procurement is the presence of a synthetic handle for rapid parallel SAR expansion following hit identification. The 2-bromo substituent on 2-bromo-5-(trifluoromethyl)benzenecarboximidamide serves as an orthogonal exit vector for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), enabling direct elaboration of the aryl bromide into biaryl, arylamine, or alkyne derivatives [1]. This chemistry is well-precedented for 2-bromo-5-(trifluoromethyl)aryl substrates: 2-bromo-5-(trifluoromethyl)benzonitrile (CAS 1483-55-2) has been extensively employed for sequential functionalization via Ullmann and Suzuki couplings to generate diverse compound libraries [2]. The des-bromo comparator 4-(trifluoromethyl)benzenecarboximidamide lacks any halogen handle for cross-coupling at the equivalent position, limiting post-hit SAR expansion to modifications of the benzamidine or trifluoromethyl groups only. The fluoro analog 3-fluoro-5-(trifluoromethyl)benzenecarboximidamide (CAS 885956-74-1) carries fluorine at the 3-position, but aryl fluorides are poor substrates for most Pd-catalyzed cross-couplings under standard conditions, making bromine the superior leaving group for diversification [3].

Synthetic versatility Cross-coupling SAR expansion

Trifluoromethyl Substituent Effect: pKa Modulation and Metabolic Stability Advantage Over Non-Fluorinated Benzamidine Fragments

The 5-trifluoromethyl substituent is a defining feature differentiating 2-bromo-5-(trifluoromethyl)benzenecarboximidamide from simple brominated benzamidine fragments such as 2-bromobenzenecarboximidamide (CAS 57075-82-8, MW 199.05) . The electron-withdrawing CF3 group (Hammett σm ≈ 0.43) reduces the pKa of the benzamidine group relative to the unsubstituted 2-bromobenzamidine (predicted pKa ≈ 11.5 for benzamidine vs. estimated pKa ≈ 9.5–10.5 for the 5-CF3-substituted analog) [1]. This pKa shift is critical for physiological conditions: benzamidines with pKa values >11 remain predominantly protonated at pH 7.4, potentially limiting membrane permeability, whereas the CF3-substituted analog has a higher fraction of neutral free-base form at physiological pH. In the Oebbeke et al. (2021) fragment crystallography study, the pKa of the benzamidine group was explicitly identified as a key determinant of hinge-binding interaction geometry; incorrectly tuned pKa values led to suboptimal hydrogen-bonding patterns and unexpected bioisosteric relationships [2]. The 5-CF3 group therefore provides a pre-optimized electronic profile for kinase hinge engagement that the non-fluorinated comparator cannot match.

pKa modulation Metabolic stability Benzamidine pharmacology

Recommended Procurement Scenarios for 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide in Drug Discovery and Chemical Biology


Scenario 1: Kinase Focused Fragment Library for High-Throughput Crystallographic Screening (HCS)

2-Bromo-5-(trifluoromethyl)benzenecarboximidamide is optimally deployed as a bromine-labeled member of a kinase-focused fragment library (150–500 compounds) for high-throughput crystallographic screening (HCS) campaigns. The proven benzamidine hinge-binding scaffold (validated in PDB:5N3D at 1.77 Å) [1] ensures a high probability of obtaining co-crystal structures across a broad kinome panel, while the bromine anomalous scattering signal (K-edge at 0.92 Å) enables rapid, unambiguous ligand identification and pose assignment without the need for post-soaking heavy-atom derivatization or compound re-synthesis [2]. This dual functionality—hinge binding plus intrinsic phasing capability—makes this compound a strategic procurement choice for synchrotron-based fragment screening facilities and structure-guided drug discovery groups that prioritize throughput and structural data quality.

Scenario 2: Fragment Hit Validation and Rapid SAR-by-Catalog Expansion

Following identification of 4-(trifluoromethyl)benzenecarboximidamide as a fragment hit (e.g., from thermal shift assay or SPR primary screening against a kinase target), the brominated analog 2-bromo-5-(trifluoromethyl)benzenecarboximidamide serves as a structurally pre-validated follow-up compound for three parallel workstreams: (1) co-crystallization with anomalous phasing to confirm the binding pose, (2) direct use in Pd-catalyzed Suzuki or Buchwald-Hartwig couplings to generate focused 2-aryl/2-amino SAR libraries for potency optimization [3], and (3) assessment of whether the bromine-mediated lipophilicity increase (estimated ΔlogP +0.5–0.9 vs. the parent hit) improves binding affinity through enhanced hydrophobic contacts with the hinge-adjacent pocket. This integrated validation-plus-expansion strategy compresses the fragment-to-lead timeline by eliminating the need for separate crystallographic tool compound synthesis.

Scenario 3: Chemical Probe Development for Bromodomain and Epigenetic Target Families

Benzamidine and carboximidamide fragments have demonstrated binding to bromodomain-containing proteins beyond kinases, as evidenced by benzamidine fragment hits against BRD4 (IC50 ≈ 15.8 μM in TR-FRET assay for structurally related aryl carboximidamide fragments) [1]. The electron-deficient aromatic core conferred by the 5-CF3 substituent, combined with the hydrogen-bond-donating benzamidine group, creates a recognition motif complementary to the acetyl-lysine binding pocket of bromodomains. The bromine atom at the ortho position provides an anomalous scattering tag for crystallographic validation and a synthetic handle for introducing substituents that project toward the ZA channel or WPF shelf regions of the bromodomain binding site. This scenario is particularly relevant for epigenetic probe discovery programs where structural novelty and the ability to rapidly generate analogs are valued procurement criteria.

Scenario 4: Serine Protease Inhibitor Fragment Library with Integrated Phasing Capability

The benzamidine/carboximidamide functional group is the canonical P1 recognition element for serine proteases with Asp189 at the base of the S1 pocket (trypsin, thrombin, factor Xa, and related coagulation cascade enzymes). 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide is a suitable fragment for inclusion in a serine protease-targeted screening library, where the benzamidine group engages Asp189 through a salt bridge while the 5-CF3-phenyl moiety extends toward the S1–S2 sub-pocket interface [1]. The ortho-bromine substituent is positioned to probe the S1–S2 boundary region, and its anomalous scattering signal facilitates crystallographic fragment screening on serine protease crystal systems, which are historically amenable to high-resolution structure determination. This application scenario leverages both the conserved P1 recognition motif and the anomalous phasing advantage of the bromine heavy atom.

Quote Request

Request a Quote for 2-Bromo-5-(trifluoromethyl)benzenecarboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.